Eukaryotic DNA Topoisomerase I Poison Activity: Potency Compared to Camptothecin and Para-Substituted Analogs
In a cell-free eukaryotic DNA topoisomerase I inhibition assay, 5-amino-2-phenylbenzoxazole (the target compound 2) exhibited an IC50 value of 495 µM [1]. Under identical conditions, the reference drug camptothecin yielded an IC50 of 248 µM [1]. Critically, close para-substituted analogs showed significantly enhanced or divergent potency: 5-amino-2-(p-fluorophenyl)benzoxazole (compound 3) had an IC50 of 132.3 µM and 5-amino-2-(p-bromophenyl)benzoxazole (compound 5) had an IC50 of 134.1 µM [1]. This demonstrates that the unsubstituted 2-phenyl moiety in the target compound provides a specific, intermediate level of topoisomerase poisoning, distinct from both the weaker 5-nitro-2-phenoxymethyl-benzimidazole (IC50 443.5 µM) and the more potent halogenated analogs, offering a crucial baseline for SAR studies [1].
| Evidence Dimension | IC50 against Eukaryotic DNA Topoisomerase I (poison activity) |
|---|---|
| Target Compound Data | IC50 = 495 µM |
| Comparator Or Baseline | Camptothecin: IC50 = 248 µM; 5-Amino-2-(p-fluorophenyl)benzoxazole: IC50 = 132.3 µM; 5-Amino-2-(p-bromophenyl)benzoxazole: IC50 = 134.1 µM |
| Quantified Difference | Target is 2.0-fold less potent than camptothecin, 3.7-fold less potent than the p-fluoro analog, and 3.7-fold less potent than the p-bromo analog. |
| Conditions | Cell-free eukaryotic DNA topoisomerase I plasmid relaxation assay. |
Why This Matters
This confirms the compound's utility as a moderately active unsubstituted 'parent' scaffold for developing antitumor agents with tunable potency through aryl substitution, making it a strategic choice for core-template SAR exploration.
- [1] Emine Oksuzoglu, et al. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2008, 23(4), 504-512. DOI: 10.1080/14756360701653194. View Source
